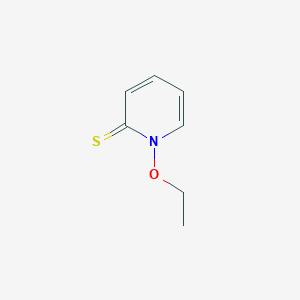
(R)-2-Amino-3-biphenyl-3-yl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of biphenyl-based amino acids has been explored through various methods. For example, a study by Nesloney & Kelly (1996) incorporated biphenyl-based residues into water-soluble peptides to facilitate the formation of a monomeric β-hairpin-like structure in aqueous solution at elevated temperatures. Another approach by McConathy et al. (2010) involved the click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid for brain tumor imaging, showcasing a synthetic route involving radiolabeling techniques (Nesloney & Kelly, 1996); (McConathy et al., 2010).
Molecular Structure Analysis
The molecular structure of biphenyl-based amino acids has been characterized using various spectroscopic methods. For instance, a detailed DFT zwitterion model aided by IR and Raman spectroscopy was presented for the vibrational and electronic structure analysis of a related compound, unnatural 3-amino-3-(4-fluorophenyl)propionic acid, which shares similarities with (R)-2-Amino-3-biphenyl-3-yl-propionic acid (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of (R)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives have been explored in various studies. For example, Zhu et al. (1999) discussed the highly efficient asymmetric synthesis of beta-amino acid derivatives via rhodium-catalyzed hydrogenation, indicating the compound's reactivity and potential for enantioselective synthesis (Zhu et al., 1999).
Aplicaciones Científicas De Investigación
Biocatalysis in Metabolite Synthesis
The application of biocatalysis in drug metabolism, specifically for the AMPA receptor potentiator LY451395, a biaryl-bis-sulfonamide, has been demonstrated. A microbial-based surrogate biocatalytic system was used to produce mammalian metabolites of LY451395 in significant amounts, enabling structural characterization by nuclear magnetic resonance spectroscopy. This biocatalytic approach supported full structure characterization of metabolites and provided analytical standards for monitoring and quantifying drug metabolites during clinical investigations (Zmijewski et al., 2006).
Modified Amino Acids in Framework Construction
MOFs from Modified Aromatic Amino Acids
The study involves the rational design of metal-organic frameworks (MOFs) constructed from modified aromatic amino acids, such as 2-amino-3-(4-aminophenyl)-propionic acid (AAP). The research highlights how adjusting the "depth" and "width" of ligands can mediate the size and shape of grids in these 2D layers. These MOFs, owing to the inducement of chirality by the modified amino acids, are potential nonlinear optical (NLO) materials (Xie et al., 2007).
Chemical and Molecular Properties
Structural Analysis of Zwitterionic Compounds
The study presents the ab initio and DFT computed zwitterionic structures of 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid. The research explores intra- and inter-H-bonds of the zwitterionic monomer and dimer structures, providing insight into the vibrational frequencies and electronic properties of the NH3+ and COO¯ moieties. This structural analysis aids in understanding the interactions and stability of such zwitterionic compounds (Pallavi & Tonannavar, 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-biphenyl-3-yl-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)

![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)










![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)